- Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation, 2009, , 71(4),

Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)

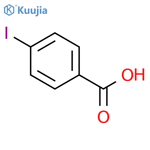

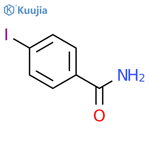

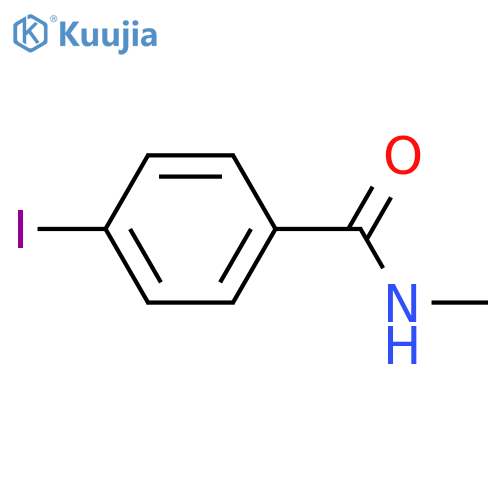

4-Iodo-N-methylbenzamide structure

상품 이름:4-Iodo-N-methylbenzamide

4-Iodo-N-methylbenzamide 화학적 및 물리적 성질

이름 및 식별자

-

- 4-Iodo-N-methylbenzamide

- 4-Iodo-N-methylbenzamide (ACI)

- Benzamide, p-iodo-N-methyl- (7CI)

- p-Iodo-N-methylbenzamide

- AKOS001282975

- SY350466

- Z30272273

- N-methyl-4-iodobenzoic acid amide

- MFCD02945450

- CS-0102088

- 89976-43-2

- 4-iodo-N-methylbenzenamide

- MCWQNRJDIFEOIK-UHFFFAOYSA-N

- SR-01000229829

- SR-01000229829-1

- D76275

- NCGC00335386-01

- 4-Iodo N-methylbenzamide

- Benzamide, 4-iodo-N-methyl-

- SCHEMBL2144483

- DTXSID301313239

- AB00285917-03

- AG-670/15546222

- CS-16659

-

- MDL: MFCD02945450

- 인치: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)

- InChIKey: MCWQNRJDIFEOIK-UHFFFAOYSA-N

- 미소: O=C(C1C=CC(I)=CC=1)NC

계산된 속성

- 정밀분자량: 260.96506g/mol

- 동위원소 질량: 260.96506g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 1

- 복잡도: 141

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.5

- 토폴로지 분자 극성 표면적: 29.1Ų

4-Iodo-N-methylbenzamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172728-250mg |

4-Iodo-N-methylbenzamide |

89976-43-2 | 98% | 250mg |

¥79.00 | 2024-04-26 | |

| Chemenu | CM313323-25g |

4-Iodo-N-methylbenzamide |

89976-43-2 | 95% | 25g |

$746 | 2022-05-27 | |

| Chemenu | CM313323-10g |

4-Iodo-N-methylbenzamide |

89976-43-2 | 95% | 10g |

$373 | 2022-05-27 | |

| eNovation Chemicals LLC | D753687-10g |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 97% | 10g |

$190 | 2024-06-06 | |

| Chemenu | CM313323-25g |

4-Iodo-N-methylbenzamide |

89976-43-2 | 95% | 25g |

$746 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-100mg |

4-Iodo-N-methylbenzamide |

89976-43-2 | 98% | 100mg |

131CNY | 2021-05-08 | |

| Aaron | AR00IGLP-100mg |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 100mg |

$4.00 | 2025-02-28 | |

| 1PlusChem | 1P00IGDD-1g |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 1g |

$42.00 | 2025-02-28 | |

| Aaron | AR00IGLP-1g |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 1g |

$22.00 | 2025-02-28 | |

| Aaron | AR00IGLP-250mg |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 250mg |

$7.00 | 2025-02-28 |

4-Iodo-N-methylbenzamide 합성 방법

합성회로 1

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Diethyl ether , 1,2-Dichloroethane

참조

합성회로 2

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: 1,2-Dichloroethane ; 1 h, rt

1.2 Solvents: Diethyl ether ; overnight, rt

1.2 Solvents: Diethyl ether ; overnight, rt

참조

- Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphine, Advanced Synthesis & Catalysis, 2008, 350(18), 2967-2974

합성회로 3

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 h, reflux

1.2 Solvents: Water ; 2 h, rt

1.2 Solvents: Water ; 2 h, rt

참조

- Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthroline, Journal of Organometallic Chemistry, 2004, 689(7), 1288-1294

합성회로 4

반응 조건

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; overnight, rt

참조

- Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorination, Chemical Communications (Cambridge, 2017, 53(96), 12906-12909

합성회로 5

반응 조건

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 1 h, rt

참조

- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation, Organic Letters, 2019, 21(16), 6259-6263

합성회로 6

반응 조건

1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide

1.2 Reagents: Acetic anhydride , Pyridine

1.2 Reagents: Acetic anhydride , Pyridine

참조

- Development of new and efficient polymer-supported hypervalent iodine reagents, Tetrahedron, 2001, 57(23), 4863-4866

합성회로 7

반응 조건

1.1 Reagents: Thionyl chloride ; rt → reflux; 2 h, reflux

1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C

1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C

참조

- The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and I, Journal of Cluster Science, 2008, 19(1), 99-108

합성회로 8

반응 조건

1.1 Solvents: Tetrahydrofuran ; 5 min, rt

1.2 Solvents: Water ; 15 min, rt

1.2 Solvents: Water ; 15 min, rt

참조

- Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes, Nature Communications, 2021, 12(1),

합성회로 9

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 0 °C; 1 h, rt

참조

- The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI), Chinese Chemical Letters, 2022, 33(3), 1541-1544

합성회로 10

반응 조건

1.1 Solvents: Water

참조

- 4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411

합성회로 11

반응 조건

1.1 Reagents: Triethylamine Solvents: Diethyl ether , Methanol ; 1 h, rt

참조

- Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H Functionalization, Journal of the American Chemical Society, 2013, 135(12), 4628-4631

합성회로 12

반응 조건

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C → 24 °C; 2 h, 24 °C

1.2 Solvents: Water ; 0.5 h, 0 °C

1.2 Solvents: Water ; 0.5 h, 0 °C

참조

- Photoinduced Cross-Coupling of Aryl Iodides with Alkenes, Organic Letters, 2021, 23(2), 427-432

합성회로 13

반응 조건

1.1 Reagents: Pinacolborane Catalysts: rel-(1R,4S,5R)-2-[2,6-Bis(1-methylethyl)phenyl]-1,4,5-trimethyl-2-azabicyclo[2.2… Solvents: 1,4-Dioxane ; 24 h, 1 atm, 120 °C

참조

- Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation, Chemical Science, 2023, 14(19), 5079-5086

합성회로 14

반응 조건

1.1 Reagents: Triethylamine Solvents: Diethyl ether , Ethanol ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- Cobalt(III)-Catalyzed Directed C-H Allylation, Organic Letters, 2015, 17(15), 3714-3717

4-Iodo-N-methylbenzamide Raw materials

- Ethyl 4-iodobenzoate

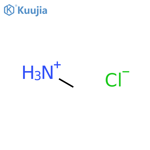

- Methylammonium Chloride

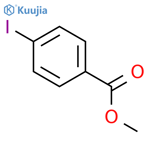

- Methyl 4-iodobenzoate

- Sodium methylaminotrihydroborate

- 4-Iodobenzamide

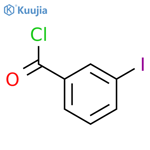

- 4-Iodobenzoyl chloride

- 4-Iodobenzoic acid

4-Iodo-N-methylbenzamide Preparation Products

4-Iodo-N-methylbenzamide 관련 문헌

-

Rajendran Manikandan,Masilamani Jeganmohan Org. Biomol. Chem. 2016 14 7691

-

Antonio Frontera,Antonio Bauzá Org. Biomol. Chem. 2021 19 6858

89976-43-2 (4-Iodo-N-methylbenzamide) 관련 제품

- 1877769-09-9(1-(3-Aminocyclopentyl)but-3-yn-2-one)

- 97399-90-1(Aristololactam A Ia)

- 2680822-04-0(4-fluoro-5-(2,2,2-trifluoroacetamido)pyrazolo1,5-apyridine-3-carboxylic acid)

- 2416237-25-5(oxalic acid, tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate)

- 2034289-70-6(1-(4-chlorophenyl)methyl-3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea)

- 1797896-64-0(4-(3-methoxybenzenesulfonyl)-7-phenyl-1,4-thiazepane)

- 2227677-14-5((2R)-4-2-(morpholin-4-yl)phenylbutan-2-ol)

- 3904-18-5(2,4,5-trimethoxylproriophenone)

- 99070-23-2(4-(2-BROMOMETHOXY)-3-METHOXYBENZALDEHYD&)

- 2229331-77-3(1-(5-bromo-1H-indol-2-yl)cyclopropane-1-carbaldehyde)

추천 공급업체

Amadis Chemical Company Limited

(CAS:89976-43-2)4-Iodo-N-methylbenzamide

순결:99%

재다:10g

가격 ($):177